
2,5,8,11-Tetraoxatridecan-13-oic acid
Descripción general
Descripción
2,5,8,11-Tetraoxatridecan-13-oic acid is a chemical compound with the molecular formula C9H18O6. It is known for its unique structure, which includes multiple ether linkages and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,5,8,11-Tetraoxatridecan-13-oic acid typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol . The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product .
Industrial Production Methods: In industrial settings, the compound can be synthesized by reacting methoxy triethylene glycol with oxalyl chloride in the presence of N,N-dimethylformamide and benzene at room temperature . The reaction is stirred for six hours, and the resulting product is then purified.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,8,11-Tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ether linkages can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraoxatridecan-13-oic acid is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ether linkages provide flexibility and solubility, enhancing its interaction with biological molecules.
Comparación Con Compuestos Similares
Methyl 2,5,8,11-tetraoxatridecan-13-oate: A methyl ester derivative with similar properties.
2,5,8,11-Tetraoxatridecan-13-ol: An alcohol derivative with different reactivity.
2,5,8,11-Tetraoxatridecan-13-amine: An amine derivative used in different applications.
Uniqueness: 2,5,8,11-Tetraoxatridecan-13-oic acid is unique due to its combination of ether linkages and a carboxylic acid group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications in various fields.
Actividad Biológica
2,5,8,11-Tetraoxatridecan-13-oic acid (TOTOA) is a synthetic compound recognized for its unique structural properties and potential biological activities. This article explores the biological activity of TOTOA, focusing on its pharmacological effects, synthesis, and structure-activity relationship (SAR) studies.
- Chemical Formula : C₉H₁₈O₆
- Molecular Weight : 222.2356 g/mol
- CAS Number : 16024-60-5
TOTOA is characterized by a tetraoxatridecane backbone, which contributes to its solubility and interaction with biological systems.
Biological Activity Overview
TOTOA has been investigated for various biological activities, including antiviral properties, cytotoxicity, and potential therapeutic applications.
Antiviral Activity
Research has indicated that TOTOA exhibits antiviral properties against several viruses. In a study focusing on modified pentacyclic triterpene derivatives, TOTOA was evaluated for its efficacy against the influenza A virus. The results demonstrated that TOTOA derivatives could inhibit viral replication effectively at specific concentrations without significant cytotoxicity to host cells .
Cytotoxicity Studies
The cytotoxic effects of TOTOA were assessed using the CellTiter-Glo® assay on Madin-Darby canine kidney (MDCK) cells. Most derivatives showed no cytotoxicity at concentrations up to 50 µM, indicating a favorable safety profile for further development as a therapeutic agent . However, some modifications led to increased cytotoxicity, highlighting the importance of structural modifications in maintaining the compound's safety.
Structure-Activity Relationship (SAR)
The SAR studies of TOTOA derivatives have revealed critical insights into how structural variations influence biological activity:
Modification | Effect on Antiviral Activity | Cytotoxicity |
---|---|---|
Per-O-methylation | Increased solubility but varied activity | Some derivatives showed toxicity |
Linker variations | Optimal linker length enhances activity | Shortening or elongating reduced activity |
Aromatic substitutions | Enhanced binding affinity | Variable impact on toxicity |
These findings underscore the significance of chemical modifications in optimizing TOTOA's effectiveness against viral targets while minimizing adverse effects.
Case Studies
- Study on Influenza Virus : A series of TOTOA derivatives were synthesized and tested against the H1N1 influenza virus. Compounds with specific linkers demonstrated superior antiviral activity compared to their parent structures. The study concluded that certain structural features are essential for effective viral inhibition .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of TOTOA derivatives on MDCK cells. Most compounds were non-toxic at therapeutic concentrations, suggesting their potential as safe antiviral agents .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2,5,8,11-Tetraoxatridecan-13-oic acid, and how can purity be optimized?
TOTOA is synthesized via multi-step organic reactions. A common method involves modifying procedures from Matsushima et al. ( ):
- Step 1 : Preparation of the acid precursor through controlled oxidation and etherification.
- Step 2 : Neutralization with alkali hydroxides or hydrogen carbonates in aqueous solution to form ionic liquids (e.g., Li+, Na+, or K+ salts).
- Purification : Lyophilization (freeze-drying) removes water, followed by column chromatography (e.g., silica gel with 5% MeOH in CH₂Cl₂) to achieve >99% purity (GC analysis) .
- Key variables : Reaction stoichiometry, temperature control during neutralization, and solvent selection for chromatography.
Q. How can NMR spectroscopy confirm the structure of TOTOA derivatives?
1H and 13C NMR are critical for structural validation:
- 1H NMR : Peaks for ether-linked methylene groups (δ 3.34–3.74 ppm) and the terminal carboxylic acid proton (if protonated, δ ~12 ppm). For derivatives like 2,5,8,11-Tetraoxatridecan-13-yl p-toluenesulfonate, aromatic protons appear at δ 7.36–8.87 ppm .
- 13C NMR : Distinct signals for carbonyl carbons (~168–170 ppm) and ether-linked carbons (~60–75 ppm) .
- 31P NMR : Used for phosphate-containing derivatives (e.g., δ 1.5–2.5 ppm for hydrogen phosphate groups) .
Advanced Research Questions
Q. How does the multifunctional structure of TOTOA influence its application in drug delivery systems?
TOTOA’s structure—four ether linkages and a terminal carboxylic acid—enables diverse interactions:
- Solubility modulation : Ether groups enhance water solubility, while the carboxylic acid allows pH-dependent release in drug conjugates .
- Bioconjugation : The carboxylic acid can be esterified or amidated to link bioactive molecules (e.g., benzothiazole derivatives in molecular brachytherapy) .
- Example : In antibody-drug conjugates (ADCs), TOTOA derivatives improve pharmacokinetics by extending half-life via PEG-like properties .
Q. What methodologies are used to analyze the stability of ionic liquids derived from TOTOA under varying conditions?
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., salts with Li+ or K+ show stability up to 250°C) .
- Hydrolytic stability : Accelerated aging studies in aqueous buffers (pH 4–9) monitored via HPLC to detect degradation products.
- Reactivity screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and reducing agents to avoid side reactions .
Q. What experimental approaches are used to study TOTOA’s interactions with lipid membranes and proteins?
- Fluorescence assays : Use of Laurdan or Di-4-ANEPPDHQ dyes to monitor membrane fluidity changes upon TOTOA incorporation .
- Surface plasmon resonance (SPR) : Quantify binding kinetics with proteins (e.g., serum albumin) .
- Molecular dynamics (MD) simulations : Model interactions between TOTOA’s ether chains and lipid bilayers .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Yield discrepancies : Trace metal impurities (e.g., from alkali hydroxides) may suppress reactivity; use chelating agents during synthesis .
- Bioactivity variations : Ensure consistent stereochemistry in derivatives (e.g., via chiral HPLC) and validate biological assays with positive/negative controls .
Propiedades
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLNCAVZDQPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431952 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-60-5 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.